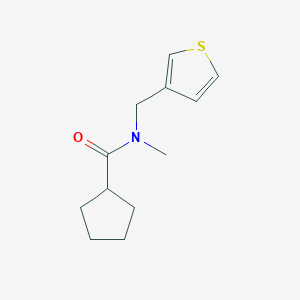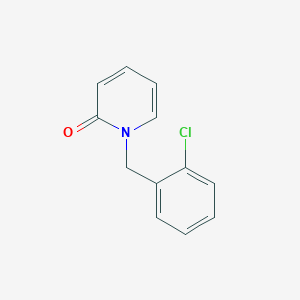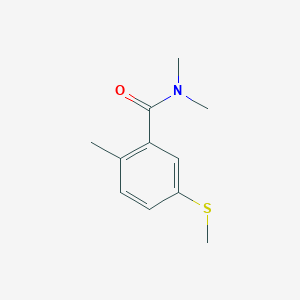
5-(1H-Tetrazol-5-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-Tetrazol-5-yl)pyrimidine is a heterocyclic compound that features both a tetrazole and a pyrimidine ring. Tetrazoles are known for their diverse biological activities and are often used as bioisosteres of carboxylic acids due to their similar pKa values. Pyrimidines, on the other hand, are essential components of nucleic acids and have significant roles in various biological processes. The combination of these two rings in a single molecule makes this compound a compound of interest in medicinal chemistry and other scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Tetrazol-5-yl)pyrimidine typically involves the cycloaddition reaction of nitriles with sodium azide in the presence of a catalyst. One common method is the [3 + 2] cycloaddition reaction, where aryl nitriles react with sodium azide in the presence of copper (I) chloride as a catalyst . This method is known for its high yields and short reaction times. Another approach involves the use of nickel (II) oxide nanoparticles as a catalyst in a multicomponent domino reaction . This method is advantageous due to its simplicity, high efficiency, and environmentally friendly nature.
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. The use of heterogeneous catalysts, such as nickel (II) oxide nanoparticles, allows for easy recovery and reuse of the catalyst, making the process more sustainable . Additionally, the reaction conditions are optimized to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(1H-Tetrazol-5-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The tetrazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Copper (I) Chloride: Used as a catalyst in the [3 + 2] cycloaddition reaction.
Nickel (II) Oxide Nanoparticles: Used as a catalyst in multicomponent domino reactions.
Sodium Azide: A key reagent in the synthesis of tetrazole rings.
Major Products Formed
The major products formed from these reactions include various substituted tetrazole derivatives and more complex heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-(1H-Tetrazol-5-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Material Science: Tetrazole-containing compounds are used in the development of coordination polymers with unique luminescent and magnetic properties.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and materials due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of 5-(1H-Tetrazol-5-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, tetrazole derivatives can inhibit the fungal enzyme cytochrome P450, leading to antifungal activity . The tetrazole ring acts as a bioisostere of carboxylic acids, allowing it to mimic the interactions of carboxyl-containing compounds with biological targets . This property is particularly useful in drug design, where the tetrazole ring can enhance the pharmacokinetic properties of a drug.
Comparación Con Compuestos Similares
Similar Compounds
1H-Tetrazole: A simpler tetrazole compound with similar biological activities.
5-Phenyl-1H-tetrazole: A substituted tetrazole with enhanced biological activity.
2-(1H-Tetrazol-5-yl)acrylonitrile: A tetrazole derivative with potential antitumor activity.
Uniqueness
5-(1H-Tetrazol-5-yl)pyrimidine is unique due to the presence of both tetrazole and pyrimidine rings in its structure. This combination allows it to exhibit a broader range of biological activities and makes it a versatile compound in various scientific fields. The tetrazole ring provides enhanced solubility and stability, while the pyrimidine ring contributes to its ability to interact with nucleic acids and other biological targets .
Propiedades
IUPAC Name |
5-(2H-tetrazol-5-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N6/c1-4(2-7-3-6-1)5-8-10-11-9-5/h1-3H,(H,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDPPCOCKDGVDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(Azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7501437.png)
![N-[3-[2-(1,3-benzothiazol-2-yl)ethylamino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7501440.png)


![4-[(2-Methoxy-5-methylphenyl)methyl]morpholine](/img/structure/B7501468.png)

![1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one](/img/structure/B7501479.png)


![(5Z)-5-[(2-chloro-6-methylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7501492.png)
![4-[(4-Methyl-1-oxophthalazin-2-yl)methyl]benzonitrile](/img/structure/B7501498.png)



